2-chloro-N'-hydroxy-4-pyridinecarboximidamide
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Overview
Description
2-chloro-N’-hydroxy-4-pyridinecarboximidamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.59 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a hydroxycarboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide typically involves the chlorination of 4-pyridinecarboximidamide followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of hydroxylamine or similar reagents .
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-hydroxy-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-hydroxy-4-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N’-hydroxy-4-pyridinecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxycarboximidamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-pyridinecarboximidamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
4-hydroxy-2-pyridinecarboximidamide: Lacks the chloro group, which may influence its chemical behavior and applications.
2-chloro-N’-hydroxy-3-pyridinecarboximidamide: Similar structure but with a different position of the substituents, potentially leading to different reactivity and applications.
Uniqueness
2-chloro-N’-hydroxy-4-pyridinecarboximidamide is unique due to the presence of both the chloro and hydroxycarboximidamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-Chloro-N'-hydroxy-4-pyridinecarboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and applications based on diverse research findings.
- Molecular Formula : C6H6ClN3O
- Molecular Weight : 171.58 g/mol
- Melting Point : 162-164 °C
- Structure : The compound features a chloro group, a hydroxy group, and a pyridine ring, placing it within the pyridinecarboximidamide family.
The presence of these functional groups contributes to its reactivity and potential biological activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyridinecarboximidamides have been investigated for their inhibitory effects on various cancer cell lines. Preliminary research suggests that this compound may interact with key cellular pathways involved in cancer proliferation and apoptosis.
A notable study involved the evaluation of similar compounds against tankyrases, which are implicated in cancer progression. The structure-activity relationship (SAR) indicated that modifications to the core structure could enhance potency against these targets .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or pathways critical for tumor growth. For example, its interaction with poly(ADP-ribose) polymerases (PARPs) has been suggested as a potential mechanism for inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N'-Hydroxy-4-pyridinecarboximidamide | No chlorine substituent | Varies; less potent in anticancer assays |
2-Amino-4-pyridinecarboximidamide | Amino group instead of hydroxy | Different reactivity patterns |
2-Chloro-3-hydroxy-4-pyridinecarboximidamide | Hydroxyl group at position three | Variation in biological properties |
This table illustrates how structural modifications can influence reactivity and biological activity, emphasizing the unique profile of this compound.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound shows promise in inhibiting cell proliferation in various cancer cell lines. For example, studies indicated a significant reduction in viability of HT29 colon cancer cells when treated with this compound .
- Animal Models : In vivo studies are necessary to further elucidate the therapeutic potential of this compound. Preliminary results from xenograft models suggest that it may selectively target tumors expressing specific markers, indicating a potential for targeted therapy .
- Mechanistic Insights : Advanced biochemical assays have begun to clarify how this compound interacts at the molecular level, particularly concerning its effect on metabolic pathways critical for cancer cell survival .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
FUSMRNWUUNGSEH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)Cl |
Origin of Product |
United States |
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